molecular formula C14H24O B12774022 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- CAS No. 204581-21-5

2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)-

Cat. No.: B12774022
CAS No.: 204581-21-5
M. Wt: 208.34 g/mol
InChI Key: KHQDWCKZXLWDNM-FFXRNRBCSA-N
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Description

2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is an organic compound with a complex structure It is a derivative of butenol and features a cyclopentene ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the butenol moiety and the ethyl and trimethyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, purification methods, and quality control measures are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.

Scientific Research Applications

2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-ol, (E)-: A stereoisomer with different spatial arrangement of atoms.

    2-Buten-1-ol, (Z)-: Another stereoisomer with distinct chemical properties.

    Crotonyl alcohol: A simpler analog with fewer substituents.

Uniqueness

2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

204581-21-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(Z)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol

InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-/t13-/m1/s1

InChI Key

KHQDWCKZXLWDNM-FFXRNRBCSA-N

Isomeric SMILES

CC/C(=C/C[C@H]1CC=C(C1(C)C)C)/CO

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO

Origin of Product

United States

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